molecular formula C14H14N2O4S B1606309 Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- CAS No. 43035-26-3

Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]-

Cat. No.: B1606309
CAS No.: 43035-26-3
M. Wt: 306.34 g/mol
InChI Key: JIPDTRLJBRHTRV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to introduce the sulfonic acid group . The amino and methyl groups can be introduced through subsequent reactions involving nitration, reduction, and alkylation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes sulfonation, followed by nitration, reduction, and alkylation steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzene compounds.

Scientific Research Applications

Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of human neutrophil elastase by binding to the active site of the enzyme, thereby preventing its activity . This interaction is mediated through the formation of a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.

Properties

CAS No.

43035-26-3

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[(3-amino-4-methylbenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-2-3-10(8-13(9)15)14(17)16-11-4-6-12(7-5-11)21(18,19)20/h2-8H,15H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

JIPDTRLJBRHTRV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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